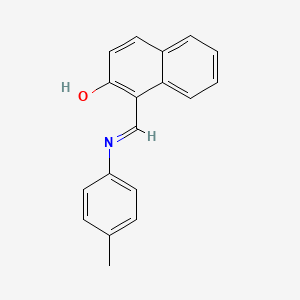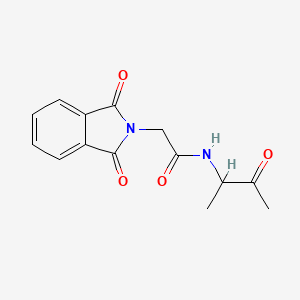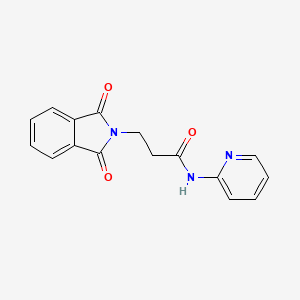
1-((p-Tolylimino)methyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((p-Tolylimino)methyl)naphthalen-2-ol is a Schiff base compound known for its unique chemical properties and applications. It is synthesized through the condensation reaction between p-toluidine and 2-hydroxy-1-naphthaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((p-Tolylimino)methyl)naphthalen-2-ol involves the following steps:
Condensation Reaction: The compound is synthesized by reacting p-toluidine with 2-hydroxy-1-naphthaldehyde in the presence of an acid catalyst.
Purification: The resulting product is purified through recrystallization using a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-((p-Tolylimino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-((p-Tolylimino)methyl)naphthalen-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((p-Tolylimino)methyl)naphthalen-2-ol involves its ability to form stable complexes with metal ions through coordination with nitrogen and oxygen atoms. This coordination leads to changes in the electronic structure of the compound, resulting in fluorescence or colorimetric responses. The molecular targets include metal ions such as copper and aluminum, and the pathways involved are primarily related to coordination chemistry and electronic transitions .
Comparison with Similar Compounds
Similar Compounds
1-((2-Hydroxyphenylimino)methyl)naphthalen-2-ol: Similar Schiff base compound used for detecting aluminum ions.
Bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni and Cu(II) complexes: Metal complexes formed with nickel and copper using the Schiff base ligand.
Uniqueness
1-((p-Tolylimino)methyl)naphthalen-2-ol is unique due to its high selectivity and sensitivity as a chemosensor for metal ions, particularly copper and aluminum. Its ability to form stable metal complexes and exhibit fluorescence or colorimetric responses makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
6638-21-7 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-[(4-methylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H15NO/c1-13-6-9-15(10-7-13)19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3 |
InChI Key |
FLLXNRWVERXYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-Allyl-2-[(3,4,5-trimethoxyphenyl)methylene]-1-hydrazinecarbothioamide](/img/structure/B10870760.png)
![2-{[1-(oxiran-2-ylmethyl)-1H-indol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10870762.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,5-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10870767.png)
![10-(2-Furylmethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-7,8-dicarbonitrile](/img/structure/B10870769.png)
![2-{4-[(2,3-dimethylphenyl)carbamothioyl]piperazin-1-yl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B10870775.png)
![7-(2-Furylmethyl)-2-(1-naphthyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10870780.png)
![methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10870788.png)

![16-(furan-2-yl)-14-methyl-12-phenyl-4-pyridin-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870817.png)

![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B10870820.png)

![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10870824.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-4-fluorobenzamide](/img/structure/B10870835.png)
